molecular formula C21H24N4O4S2 B2567654 (Z)-5-((2-(2,6-dimethylmorpholino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one CAS No. 488119-70-6

(Z)-5-((2-(2,6-dimethylmorpholino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

Cat. No.: B2567654
CAS No.: 488119-70-6
M. Wt: 460.57
InChI Key: LYIULJXBMPAPTM-YBEGLDIGSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring system. Key structural attributes include:

  • A 2,6-dimethylmorpholino substituent at the pyrido-pyrimidinone moiety, which introduces steric and electronic modifications to the scaffold.
  • A (Z)-configured methylene bridge linking the pyrido-pyrimidinone and thiazolidinone rings, critical for spatial orientation and biological activity.
  • A 3-(2-methoxyethyl) group on the thiazolidinone ring, enhancing solubility and influencing pharmacokinetic properties.
  • A 2-thioxo group in the thiazolidinone ring, which may contribute to hydrogen bonding or metal coordination in target interactions.

The compound’s design aligns with pharmacophores known for kinase inhibition or antimicrobial activity, though specific biological targets require further validation .

Properties

IUPAC Name

(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S2/c1-13-11-23(12-14(2)29-13)18-15(19(26)24-7-5-4-6-17(24)22-18)10-16-20(27)25(8-9-28-3)21(30)31-16/h4-7,10,13-14H,8-9,11-12H2,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIULJXBMPAPTM-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Several structurally related compounds have been reported, differing in substituents, ring systems, or linker configurations. Below is a comparative analysis based on available evidence:

Compound Name/ID Key Structural Differences Hypothesized Impact on Properties Reference
7-Methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (380868-66-6) - Morpholino group lacks 2,6-dimethyl substitution
- Thiazolidinone has a 3-propyl group instead of 3-(2-methoxyethyl)
- Reduced steric hindrance at morpholino may lower target selectivity
- Propyl group decreases solubility vs. 2-methoxyethyl
Thieno[3,4-d]pyrimidin-4(3H)-one (16) - Thienopyrimidinone core replaces pyrido-pyrimidinone
- Lacks thiazolidinone linkage
- Altered electronic properties due to sulfur in thieno ring
- Potential for divergent biological targets
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17) - Chromenone core with thiazolo-isoxazole substituent - Increased planarity may affect membrane permeability
- Isoxazole may introduce metabolic instability
Ethyl (Z)-2-benzamido-3-(1-methylindol-3-yl)prop-2-enoate (890097-66-2) - Benzamido-indole substituent with ester linkage - Enhanced lipophilicity but reduced hydrolytic stability

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